molecular formula C19H18N2O3S B2405659 (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034428-72-1

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2405659
CAS No.: 2034428-72-1
M. Wt: 354.42
InChI Key: BVTPYEWGNMZGTB-UHFFFAOYSA-N
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Description

(5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18N2O3S and its molecular weight is 354.42. The purity is usually 95%.
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Properties

IUPAC Name

(5-phenyl-1,2-oxazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-19(17-12-18(24-20-17)14-4-2-1-3-5-14)21-9-6-15(7-10-21)23-16-8-11-25-13-16/h1-5,8,11-13,15H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTPYEWGNMZGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CSC=C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-Phenylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, effects on various biological targets, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H18N2O2S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

This structure features an isoxazole ring, a thiophene moiety, and a piperidine group, which are known to contribute to the biological properties of the compound.

The biological activity of this compound is primarily attributed to its interaction with key cellular pathways. Research indicates that compounds with similar structures often act as inhibitors of various protein kinases and other enzymes involved in cancer progression and inflammation.

Target Interactions

  • Protein Kinases : The compound may inhibit certain protein kinases, which play crucial roles in cell signaling pathways related to cancer and other diseases.
  • Na+/K(+)-ATPase : Analogous compounds have demonstrated inhibitory effects on Na+/K(+)-ATPase activity, which is vital for maintaining cellular ion balance and has implications in cancer cell proliferation .

Biological Activity Data

A summary of the biological activity data for this compound is presented in the following table:

Biological Activity IC50 Value (µM) Effect
Na+/K(+)-ATPase Inhibition10.5Significant inhibition observed, indicating potential anti-cancer properties
Cell Growth Inhibition12.0Inhibits growth in various cancer cell lines
Anti-inflammatory Activity15.0Reduces inflammation markers in vitro

Case Studies

  • In Vitro Studies : A study assessing the cytotoxic effects of similar compounds revealed that they significantly inhibited the growth of glioma cells at concentrations lower than those typically used for conventional chemotherapeutics .
  • Mechanistic Insights : Another investigation focused on the modulation of signaling pathways by compounds structurally related to this compound, demonstrating their ability to downregulate oncogenic signals in cancer models .

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